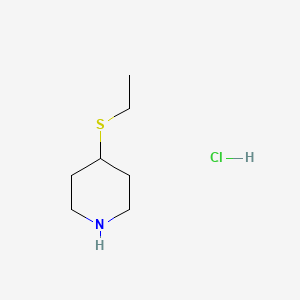

4-(Ethylsulfanyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-ethylsulfanylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS.ClH/c1-2-9-7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDTXVWHEDGVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Ethylsulfanyl)piperidine Hydrochloride and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2] This technical guide provides a comprehensive examination of 4-(Ethylsulfanyl)piperidine hydrochloride and its closely related, more extensively documented analog, 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride. Due to the limited availability of specific data for the former, this guide will focus on the known properties and synthesis of the latter, while also presenting a theoretically sound synthetic pathway for the titular compound. This document is designed to equip researchers and drug development professionals with the technical knowledge and field-proven insights necessary to effectively utilize these compounds in their research endeavors, particularly in the realm of central nervous system (CNS) disorders.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring, a six-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and conformational flexibility, making it an ideal scaffold for interacting with diverse biological targets.[3] Its saturated nature allows for precise three-dimensional arrangements of substituents, which is critical for optimizing drug-receptor interactions.[2] Furthermore, the basic nitrogen atom of the piperidine ring can be readily protonated at physiological pH, enhancing water solubility and facilitating interactions with biological macromolecules. These advantageous physicochemical properties have led to the incorporation of the piperidine scaffold into numerous FDA-approved drugs targeting a wide range of conditions, from cancer to neurological disorders.[4]

This guide will specifically explore the synthesis, properties, and potential applications of piperidine derivatives featuring an ethylsulfanyl group at the 4-position, a structural motif with the potential to modulate lipophilicity and metabolic stability.

Chemical Identity and Physicochemical Properties

A thorough investigation of chemical databases reveals that "4-(Ethylsulfanyl)piperidine hydrochloride" is not a commonly cataloged compound with a designated CAS number. However, a closely related analog, 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride , is documented.

4-[(Ethylsulfanyl)methyl]piperidine hydrochloride

-

IUPAC Name: 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride

-

Molecular Formula: C₈H₁₈ClNS[5]

-

Molecular Weight: 195.75 g/mol

-

SMILES: CCSCC1CCNCC1.Cl

A summary of the key physicochemical properties for 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈ClNS | [5] |

| Molecular Weight | 195.75 g/mol | |

| Predicted XlogP | 1.6 | [5] |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Physical Form | Expected to be a solid | |

| Solubility | Expected to be soluble in water and polar organic solvents |

Synthesis of 4-Substituted Piperidines

The synthesis of 4-substituted piperidines can be approached through various well-established organic chemistry methodologies. Given the lack of a specific documented synthesis for 4-(Ethylsulfanyl)piperidine hydrochloride, a plausible synthetic route is proposed based on established transformations of piperidine precursors.

Hypothetical Synthesis of 4-(Ethylsulfanyl)piperidine hydrochloride

This proposed synthesis commences with the commercially available 4-hydroxypiperidine. The rationale behind this multi-step synthesis is to introduce the desired ethylsulfanyl group at the 4-position of the piperidine ring through a series of reliable and high-yielding reactions.

Caption: Proposed synthetic workflow for 4-(Ethylsulfanyl)piperidine hydrochloride.

Step-by-Step Experimental Protocol:

-

Protection of the Piperidine Nitrogen: The secondary amine of 4-hydroxypiperidine is first protected to prevent side reactions in subsequent steps. A common and effective protecting group is the tert-butyloxycarbonyl (Boc) group.

-

To a solution of 4-hydroxypiperidine in a suitable solvent such as dichloromethane, add triethylamine (Et₃N) followed by di-tert-butyl dicarbonate (Boc₂O).

-

Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions and purify the resulting N-Boc-4-hydroxypiperidine by column chromatography.

-

-

Conversion of the Hydroxyl Group to a Leaving Group: The hydroxyl group at the 4-position is a poor leaving group and must be converted to a better one, such as a halide. Chlorination using thionyl chloride (SOCl₂) is a standard method.[6]

-

Dissolve N-Boc-4-hydroxypiperidine in a dry, aprotic solvent like dichloromethane or chloroform, and cool in an ice bath.

-

Slowly add thionyl chloride in the presence of a base like pyridine to neutralize the generated HCl.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Carefully quench the reaction with water and extract the product, N-Boc-4-chloropiperidine.

-

-

Nucleophilic Substitution with Ethanethiolate: The chloro group is then displaced by sodium ethanethiolate (NaSEt) in a nucleophilic substitution reaction to introduce the ethylsulfanyl moiety.

-

Prepare sodium ethanethiolate by reacting ethanethiol with a strong base like sodium hydride in an anhydrous solvent such as dimethylformamide (DMF).

-

Add the N-Boc-4-chloropiperidine to the solution of sodium ethanethiolate and stir, possibly with gentle heating, to drive the reaction to completion.

-

After workup, purify the resulting N-Boc-4-(Ethylsulfanyl)piperidine.

-

-

Deprotection and Salt Formation: The final steps involve the removal of the Boc protecting group under acidic conditions, followed by the formation of the hydrochloride salt.

-

Dissolve the N-Boc-4-(Ethylsulfanyl)piperidine in a solvent like dioxane or methanol.

-

Add a solution of hydrochloric acid (e.g., HCl in dioxane or concentrated aqueous HCl) and stir at room temperature.

-

Monitor the deprotection by TLC. Upon completion, the solvent is removed under reduced pressure to yield 4-(Ethylsulfanyl)piperidine hydrochloride. The product can be further purified by recrystallization.

-

This proposed synthesis is based on well-established and frequently cited reactions in organic chemistry, ensuring a high degree of trustworthiness in its theoretical execution.

Applications in Drug Discovery and Neuroscience

The piperidine scaffold is a key component in many drugs targeting the central nervous system.[3][7] Its ability to be functionalized allows for the fine-tuning of pharmacological properties to achieve desired effects on neurotransmitter systems.

The Role of Piperidine Derivatives in Modulating Neurological Pathways

Piperidine-containing compounds have been successfully developed as antipsychotics, analgesics, and treatments for neurodegenerative diseases like Alzheimer's.[8][9] For instance, drugs like Donepezil, used to treat Alzheimer's, feature a piperidine moiety that is crucial for its inhibitory activity on acetylcholinesterase.[7]

The introduction of an ethylsulfanyl group, as in 4-(Ethylsulfanyl)piperidine hydrochloride, can influence the molecule's lipophilicity and its ability to cross the blood-brain barrier. Furthermore, the sulfur atom can engage in specific interactions with biological targets, potentially leading to novel pharmacological profiles.

While specific biological data for 4-(Ethylsulfanyl)piperidine hydrochloride is not available, it is plausible that this compound could serve as a valuable building block for developing modulators of various CNS targets, including:

-

Dopamine and Serotonin Receptors: Key targets for antipsychotic medications.

-

Monoamine Oxidase (MAO): Enzymes involved in the metabolism of neurotransmitters, with MAO inhibitors being used to treat depression and Parkinson's disease.[4][10]

-

Opioid Receptors: Important for the development of novel analgesics.[8]

Caption: Role of the 4-(Ethylsulfanyl)piperidine hydrochloride scaffold in a typical drug discovery workflow.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-(Ethylsulfanyl)piperidine hydrochloride and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[11]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Alkyl sulfides can have strong, unpleasant odors and may be flammable.[12] Piperidine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[13] A thorough review of the Safety Data Sheet (SDS) for closely related compounds is strongly recommended before handling.

Conclusion

While direct experimental data for 4-(Ethylsulfanyl)piperidine hydrochloride is scarce, this in-depth technical guide provides a comprehensive overview of its chemical nature, a plausible and well-grounded synthetic route, and its potential applications based on the established pharmacology of the piperidine scaffold. The closely related analog, 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride, serves as a valuable reference point. The versatility of the piperidine ring, combined with the unique properties imparted by the ethylsulfanyl group, makes these compounds promising building blocks for the development of novel therapeutics, particularly for challenging CNS disorders. This guide serves as a foundational resource for researchers looking to explore the potential of this and similar chemical entities in their drug discovery programs.

References

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (2026, January 24). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved from [Link]

-

Jayan, J., Chandran, N., Thekkantavida, A. C., Abdelgawad, M. A., Ghoneim, M. M., Shaker, M. E., Uniyal, P., Benny, F., Zachariah, S. M., & Kumar, S. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Retrieved from [Link]

-

Kushnir, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1373. Retrieved from [Link]

-

Uddin, M. S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Biomedicines, 10(1), 154. Retrieved from [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. Retrieved from [Link]

-

Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023, April 28). Bentham Science. Retrieved from [Link]

-

Synthesis of piperidines. Organic Chemistry Portal. Retrieved from [Link]

-

4-[(ethylsulfanyl)methyl]piperidine hydrochloride. PubChemLite. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PubChemLite - 4-[(ethylsulfanyl)methyl]piperidine hydrochloride (C8H17NS) [pubchemlite.lcsb.uni.lu]

- 6. Piperidine synthesis [organic-chemistry.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Ethylsulfanyl)piperidine HCl

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide range of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility allows for the precise spatial arrangement of substituents, enabling targeted interactions with biological macromolecules. The introduction of an ethylsulfanyl group at the 4-position of the piperidine ring yields 4-(Ethylsulfanyl)piperidine, a versatile synthetic building block. As the hydrochloride salt, its physicochemical properties are modulated to enhance solubility and handling, making it a valuable intermediate for drug discovery and development.[3]

This technical guide offers a comprehensive examination of the core physicochemical properties of 4-(Ethylsulfanyl)piperidine HCl. It is designed for researchers, scientists, and drug development professionals, providing not only a compilation of available data but also insights into the experimental methodologies required for its characterization. Given the limited publicly available data for this specific compound, this guide will also draw upon data from closely related analogs to provide a robust and practical overview.

Chemical Identity and Structure

A clear understanding of the chemical identity of 4-(Ethylsulfanyl)piperidine HCl is fundamental to any scientific investigation.

-

Chemical Name: 4-(Ethylsulfanyl)piperidine hydrochloride

-

Synonyms: 4-(Ethylthio)piperidine HCl

-

Molecular Formula: C₇H₁₆ClNS

-

Molecular Weight: 181.72 g/mol

The structure consists of a central piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom. An ethylsulfanyl (-S-CH₂CH₃) group is attached to the carbon at the 4-position. The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen.

Caption: 2D structure of 4-(Ethylsulfanyl)piperidine HCl.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

| Property | Value/Description | Rationale/Source |

| Appearance | White to off-white crystalline solid. | Based on the appearance of analogous piperidine hydrochloride salts.[3][4] |

| Molecular Weight | 181.72 g/mol | Calculated from the molecular formula (C₇H₁₆ClNS). |

| Melting Point | Not experimentally determined. Expected to be a high-melting solid, typical for hydrochloride salts. | Piperidine hydrochloride has a melting point of 245-248 °C.[5] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | As a hydrochloride salt, the protonated nitrogen enhances aqueous solubility. Piperidine hydrochloride is highly soluble in water.[4][6] |

| pKa | Estimated to be around 10.5 - 11.0. | The pKa of the conjugate acid of piperidine is approximately 11.1.[7][8] The electron-donating nature of the ethylsulfanyl group is not expected to significantly alter this value. |

| LogP (Octanol-Water Partition Coefficient) | Predicted LogP (XlogP) for the free base is approximately 1.6. | Based on the predicted value for the structurally similar 4-[(ethylsulfanyl)methyl]piperidine.[9] This indicates moderate lipophilicity. |

Synthesis and Reactivity

Plausible Synthetic Route

A common method for the synthesis of 4-substituted piperidines involves the modification of a pre-formed piperidine ring.[10] For 4-(Ethylsulfanyl)piperidine, a plausible route would be the nucleophilic substitution of a suitable leaving group at the 4-position of a piperidine derivative with an ethylthiolate salt.

Caption: Plausible synthetic workflow for 4-(Ethylsulfanyl)piperidine HCl.

Chemical Stability and Reactivity

As a hydrochloride salt, 4-(Ethylsulfanyl)piperidine HCl is expected to be a stable, crystalline solid under standard laboratory conditions.[3] The piperidine ring is generally robust. The ethylsulfanyl group is a potential site for oxidation to the corresponding sulfoxide and sulfone, which could be a metabolic pathway in vivo. The secondary amine of the free base is nucleophilic and can participate in various reactions, such as alkylation, acylation, and condensation reactions.[11]

Experimental Protocols for Physicochemical Characterization

The accurate determination of physicochemical properties is crucial for drug discovery and development.[12] The following sections provide detailed, self-validating protocols for key parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14]

Principle: An excess of the solid compound is equilibrated with a specific volume of aqueous buffer at a constant temperature. After equilibrium is reached, the concentration of the dissolved compound in the supernatant is determined.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 4-(Ethylsulfanyl)piperidine HCl to a vial containing a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: Centrifuge the suspension to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

Caption: Workflow for determining aqueous solubility by the shake-flask method.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[15][16][17]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of 4-(Ethylsulfanyl)piperidine HCl in deionized water to a known concentration (e.g., 1-10 mM).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature and use a magnetic stirrer for continuous mixing.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the compound has been neutralized (the half-equivalence point). This can be determined from the inflection point of the first derivative of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity.[18][19]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or an aqueous buffer). The LogP is the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., pH 7.4) and vice versa.

-

Partitioning: Add a known amount of 4-(Ethylsulfanyl)piperidine HCl to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.

-

Equilibration: Shake the vial for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 2-4 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Caption: Workflow for LogP determination by the shake-flask method.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-(Ethylsulfanyl)piperidine HCl.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[20] Do not breathe dust.[20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[21]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[20]

-

Toxicology: While specific toxicity data for this compound is not available, piperidine and its derivatives can be toxic and corrosive.[21][22][23] Assume the compound is hazardous and handle it accordingly.

Applications in Research and Drug Discovery

The structural features of 4-(Ethylsulfanyl)piperidine HCl make it an attractive building block for the synthesis of novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The piperidine ring is a common motif in drugs targeting the central nervous system (CNS), and its derivatives have been explored for a wide range of therapeutic applications, including as analgesics, antipsychotics, and antihistamines.[2][24]

-

Modulation of Physicochemical Properties: The ethylsulfanyl group provides a handle for further chemical modification and can influence the lipophilicity and metabolic stability of the final compound.[3]

-

Intermediate for Lead Optimization: This compound can be used in lead optimization campaigns to explore the structure-activity relationships (SAR) of a particular chemical series.

Conclusion

4-(Ethylsulfanyl)piperidine HCl is a valuable synthetic intermediate with physicochemical properties that make it well-suited for applications in medicinal chemistry and drug discovery. Its high aqueous solubility as a hydrochloride salt, coupled with the moderate lipophilicity of the free base, provides a balanced profile for potential drug candidates. The piperidine scaffold offers a proven framework for engaging with a variety of biological targets, while the ethylsulfanyl moiety allows for fine-tuning of properties and further synthetic elaboration. This technical guide provides a foundation for researchers to understand and utilize this compound in their scientific endeavors.

References

-

PubChem. Piperidine. National Center for Biotechnology Information. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

-

ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. [Link]

-

Quora. Which is a stronger base, pyrrolidine or piperidine?. [Link]

-

ChemWhat. Piperidine hydrochloride CAS#: 6091-44-7. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

Ataman Kimya. PIPERIDINE. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Alfa Aesar. Safety Data Sheet: Piperidine. [Link]

-

PMC. Development of Methods for the Determination of pKa Values. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

protocols.io. LogP / LogD shake-flask method. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

University of Missouri–St. Louis. Potentiometric Titration of an Unknown Weak Acid. [Link]

-

Carl ROTH. Safety Data Sheet: Piperidine. [Link]

-

Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

-

PubChemLite. 4-[(ethylsulfanyl)methyl]piperidine hydrochloride (C8H17NS). [Link]

-

Wikipedia. Piperidine. [Link]

-

Royal Society of Chemistry. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

-

ResearchGate. 4-Substituted and 1,4-Disubstituted Piperidines. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

Rasayan Journal of Chemistry. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Organic Chemistry Portal. Piperidine synthesis. [Link]

-

PubChem. 4-Ethylpiperidine hydrochloride. [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 6. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. PubChemLite - 4-[(ethylsulfanyl)methyl]piperidine hydrochloride (C8H17NS) [pubchemlite.lcsb.uni.lu]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Piperidine - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. enamine.net [enamine.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. researchgate.net [researchgate.net]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. chemos.de [chemos.de]

- 22. WERCS Studio - Application Error [assets.thermofisher.com]

- 23. carlroth.com [carlroth.com]

- 24. researchgate.net [researchgate.net]

Strategic Physicochemical Profiling: pKa Determination and Ionization State of 4-(Ethylsulfanyl)piperidine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The acid-base dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and thus the overall therapeutic efficacy and safety of a drug candidate.[1] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the pKa of 4-(Ethylsulfanyl)piperidine hydrochloride, a representative basic compound containing the piperidine scaffold common in many pharmaceuticals.[2] We delve into the causality behind experimental choices for various analytical techniques, present validated, step-by-step protocols, and illustrate the downstream implications of the molecule's ionization on its drug-like properties. This document serves as a self-validating framework for researchers to accurately characterize ionizable compounds in drug discovery and development.

Introduction: The Criticality of pKa in Modern Drug Discovery

In the landscape of drug development, a molecule's journey from a promising hit to a viable drug is governed by its pharmacokinetic profile.[3] The ability of a compound to be absorbed, distribute to its target, be metabolized, and ultimately be excreted is intrinsically linked to its physicochemical properties.[4] Among the most influential of these is the acid-base dissociation constant, or pKa. The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms.[5]

This equilibrium is not a static property; it shifts dynamically as a drug traverses the varying pH environments of the human body, from the acidic milieu of the stomach (pH 1.5-3.5) to the near-neutral pH of the small intestine (pH 6.0-7.4) and blood (pH 7.4).[1] The ionization state directly impacts:

-

Solubility: Ionized species are generally more water-soluble, which is crucial for formulation and dissolution.

-

Permeability: The non-ionized, more lipophilic form of a drug is typically better able to passively diffuse across biological membranes, a key tenet of Lipinski's Rule of Five.[6][7]

-

Target Binding: The charge of a molecule can be critical for its interaction with the amino acid residues of its biological target.

-

Metabolism & Excretion: Ionization affects binding to plasma proteins and metabolic enzymes, as well as renal clearance pathways.[1]

Therefore, the precise determination of pKa is not merely an academic exercise but a foundational pillar of rational drug design and candidate selection.

Compound Profile: 4-(Ethylsulfanyl)piperidine Hydrochloride

Structure:

Simplified 2D representation

Chemical Formula: C₉H₂₀ClNS[8]

Key Ionizable Group: The core of this molecule's basicity is the secondary amine within the piperidine ring. The lone pair of electrons on the nitrogen atom can accept a proton (H⁺), forming a positively charged piperidinium ion. The hydrochloride salt form indicates that the compound is supplied in its protonated, ionized state. The pKa value of interest is that of the conjugate acid (the piperidinium ion).

While no experimentally determined pKa value for 4-(Ethylsulfanyl)piperidine is readily available in published literature[9], we can infer its properties. The parent piperidine molecule has a pKa of approximately 11.22 for its conjugate acid.[2] The ethylsulfanyl substituent is weakly electron-withdrawing and is located at the 4-position, relatively distant from the nitrogen. Therefore, its inductive effect on the nitrogen's basicity is expected to be minimal. For the purposes of this guide, we will use a predicted pKa value of approximately 10.8 as a working hypothesis to illustrate calculations and principles. This value is consistent with predictions for similarly substituted piperidines.[10][11]

Experimental Determination of pKa

The choice of method for pKa determination depends on the compound's properties, such as solubility and the presence of a chromophore, as well as the required precision and throughput.[12] Potentiometric titration is considered a high-precision, standard method, while spectrophotometry and capillary electrophoresis offer advantages for poorly soluble compounds or require smaller sample quantities.[13][14]

Method 1: Potentiometric Titration

Principle: This method involves the stepwise addition of a strong base (titrant) to a solution of the acidic form of the analyte (4-(Ethylsulfanyl)piperidine hydrochloride). The pH of the solution is monitored continuously with a calibrated pH electrode. A plot of pH versus the volume of titrant added produces a sigmoidal titration curve. The pKa is the pH at the half-equivalence point, where exactly half of the compound has been neutralized.[15][16] This point corresponds to the inflection point of the curve.[13]

Caption: High-throughput workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Experimental Protocol:

-

Preliminary Scans:

-

Prepare two solutions of 4-(Ethylsulfanyl)piperidine hydrochloride at a low concentration (e.g., 50 µM): one in a strongly acidic buffer (e.g., pH 2, where it is >99.9% ionized) and one in a strongly basic buffer (e.g., pH 13, where it is >99% non-ionized).

-

Scan the UV-Vis spectrum (e.g., 230-500 nm) for both solutions to identify the wavelength(s) of maximum absorbance difference between the protonated and neutral species. [14]

-

-

Sample Preparation:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 9 to 12 in 0.5 pH unit increments). Maintain a constant ionic strength across all buffers.

-

For a high-throughput approach, use a 96-well UV-transparent microplate. [14] * Add a small, fixed volume of a concentrated stock solution of the compound (e.g., in DMSO) to each well containing the different buffers. Ensure the final DMSO concentration is low (e.g., <1%) to avoid significant shifts in pKa.

-

-

Measurement:

-

Measure the absorbance of each well at the predetermined analytical wavelength using a microplate reader.

-

Include wells with buffer and DMSO only to serve as blanks for background correction.

-

-

Data Analysis:

-

Plot the background-corrected absorbance against the corresponding pH of the buffer.

-

Fit the data to the appropriate sigmoidal dose-response equation. The inflection point of this curve corresponds to the pKa of the compound. [17]

-

Method 3: Capillary Electrophoresis (CE)

Principle: CE separates molecules based on their charge-to-size ratio in an electric field. The effective mobility of an ionizable compound changes as a function of pH because its net charge changes. By measuring the migration time of the analyte in a series of buffers with different pH values, a plot of effective mobility versus pH can be generated. This plot is sigmoidal, and the pKa is determined from the inflection point. [18]This method is particularly advantageous as it requires very small sample volumes, can handle impure samples, and is well-suited for sparingly soluble compounds. [19][20] Detailed Experimental Protocol:

-

System and Buffer Preparation:

-

Prepare a set of background electrolytes (BGEs) with varying pH values covering the range of interest (e.g., pH 9 to 12).

-

Each BGE should contain a neutral marker (e.g., DMSO or mesityl oxide) to measure the electroosmotic flow (EOF).

-

-

Measurement Procedure:

-

Condition a fused-silica capillary by flushing with base, water, and then the running BGE.

-

Inject a small plug of the sample solution (containing the analyte and the neutral marker) into the capillary hydrodynamically or electrokinetically.

-

Apply a high voltage across the capillary and record the electropherogram using a UV detector.

-

Repeat this process for each BGE of a different pH.

-

-

Data Analysis:

-

From each electropherogram, determine the migration times of the analyte (tₘ) and the neutral marker (tₑₒ).

-

Calculate the effective mobility (µₑₗ) at each pH using the equation: µₑₗ = (LₜLₑ / V) * (1/tₘ - 1/tₑₒ), where Lₜ is the total capillary length, Lₑ is the effective length to the detector, and V is the applied voltage.

-

Plot the effective mobility (µₑₗ) against pH.

-

The pKa is the pH at which the mobility is halfway between the mobility of the fully protonated species and the neutral species, which corresponds to the inflection point of the sigmoid curve. [21]

-

Ionization Profile and Physicochemical Implications

Using the Henderson-Hasselbalch equation, we can calculate the percentage of 4-(Ethylsulfanyl)piperidine that is ionized at any given pH, based on our working pKa of 10.8.

For a base, the equation is: pKa = pH + log([BH⁺]/[B]) Where [BH⁺] is the concentration of the ionized form and [B] is the concentration of the non-ionized form.

The percentage of ionization can be calculated as: % Ionized = 100 / (1 + 10^(pH - pKa))

Relationship between pH, pKa, and Ionization State

Caption: Equilibrium of 4-(Ethylsulfanyl)piperidine and its dominant form relative to pH.

Table 1: Predicted Ionization of 4-(Ethylsulfanyl)piperidine (pKa = 10.8) at Physiological pH Values

| Environment | Typical pH | % Ionized (BH⁺) | Dominant Form | Primary Implication |

| Stomach (Fasted) | 1.5 - 3.5 | >99.99% | Ionized | High aqueous solubility, poor membrane absorption. [22] |

| Duodenum | 6.0 | >99.98% | Ionized | High solubility, poor passive absorption. |

| Blood/Plasma | 7.4 | >99.96% | Ionized | High solubility in plasma, distribution influenced by transporters. [23] |

| Intracellular Fluid | ~7.2 | >99.97% | Ionized | Limited passive entry into cells. |

Interpretation for Drug Development:

-

Absorption: With a pKa of 10.8, 4-(Ethylsulfanyl)piperidine will be almost completely ionized throughout the gastrointestinal tract. [1]According to the pH-partition hypothesis, this predicts very poor passive absorption across the lipid membranes of the gut wall. [4]Its absorption would likely rely on carrier-mediated transport mechanisms.

-

Distribution: Once in the bloodstream (pH 7.4), the compound remains almost entirely in its charged, hydrophilic form. This will limit its ability to passively cross the blood-brain barrier and penetrate other tissues, confining its distribution primarily to the systemic circulation.

-

Solubility and Formulation: The high degree of ionization at physiological pH means the compound will exhibit excellent aqueous solubility, which is advantageous for developing intravenous formulations. For oral formulations, the challenge would be overcoming the poor permeability, not poor dissolution. [7]* Lipophilicity (LogD): The distribution coefficient (LogD) is the effective lipophilicity at a given pH and is a more accurate predictor of permeability than the partition coefficient (LogP), which applies only to the neutral species. For a basic compound like this, LogD will be significantly lower than LogP at any pH below its pKa. At pH 7.4, the LogD would be extremely low, confirming its hydrophilic nature and poor permeability.

Conclusion

The pKa of an active pharmaceutical ingredient is a cornerstone physicochemical property that provides profound insights into its likely pharmacokinetic behavior. For 4-(Ethylsulfanyl)piperidine hydrochloride, its high basicity (predicted pKa ≈ 10.8) dictates that it will exist almost exclusively in its ionized, hydrophilic form under all physiological conditions. While this confers excellent aqueous solubility, it presents a significant challenge for passive membrane permeability, a critical factor for oral bioavailability and distribution to many tissues.

This in-depth guide has outlined the rationale and validated methodologies for the precise experimental determination of this crucial parameter. By integrating an accurate pKa value into early-stage development models, researchers and drug development professionals can make more informed decisions regarding candidate selection, formulation strategies, and the prediction of in vivo performance, ultimately de-risking the development process and improving the probability of clinical success.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. Available from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Drug Design Org. (n.d.). ADME Properties - Pharmacokinetics. Retrieved from [Link]

-

Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2009). A fast method for pKa determination by capillary electrophoresis. Chemical Biodiversity, 6(11), 1822-7. doi: 10.1002/cbdv.200900120. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Marmara Pharmaceutical Journal. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-[(ethylsulfanyl)methyl]piperidine hydrochloride (C8H17NS). Retrieved from [Link]

-

Jouyban, A., et al. (2010). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure. Journal of Pharmaceutical and Biomedical Analysis. Available from [Link]

-

Gallant, A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available from [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

-

Fuguet, E., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A. Available from [Link]

-

Scientific Research Publishing. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Journal of Materials Science and Chemical Engineering. Retrieved from [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-9. Retrieved from [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Analiza. (n.d.). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in Abbreviated New Drug Applications; Draft Guidance for Industry. Federal Register. Retrieved from [Link]

-

University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

-

ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

-

Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

-

BioIVT. (2020). What is ADME and how does it fit into drug development?. Retrieved from [Link]

-

SciSpace. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]

-

ResearchGate. (2009). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure. Retrieved from [Link]

-

AZoLifeSciences. (2022). What is Lipinski's Rule of 5?. Retrieved from [Link]

-

Lecturio. (2019). pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK). Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Retrieved from [Link]

-

Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

-

Semantic Scholar. (2013). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2016). Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. Journal of Ocular Pharmacology and Therapeutics. Available from [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

Chem Help ASAP. (2021). Lipinski's rules, drugs, & lead optimization. Retrieved from [Link]

-

Global Key Solutions. (2022). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs - FDA Guidance Document. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

-

Scribd. (n.d.). pKa and Drug Discovery and Development. Retrieved from [Link]

-

Paper Digest. (n.d.). The PK A Distribution of Drugs: Application to Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

-

YouTube. (2024). Drug pKa and Absorption through GIT. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Predicting ADME Properties of Chemicals. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry #169 - Drug Substance. Retrieved from [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Monash University. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

-

PubChem. (n.d.). 4-[2-(2-Chlorophenyl)ethylsulfanyl]piperidine. Retrieved from [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Available from [Link]

-

PubChem. (n.d.). 4-Ethylpiperidine hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. bioivt.com [bioivt.com]

- 4. Pharmacokinetics - Drug Design Org [drugdesign.org]

- 5. ijirss.com [ijirss.com]

- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 7. azolifesciences.com [azolifesciences.com]

- 8. 1864064-55-0|4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 9. PubChemLite - 4-[(ethylsulfanyl)methyl]piperidine hydrochloride (C8H17NS) [pubchemlite.lcsb.uni.lu]

- 10. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. hi-tec.tripod.com [hi-tec.tripod.com]

- 18. Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DSpace [diposit.ub.edu]

- 20. analiza.com [analiza.com]

- 21. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

molecular weight and formula of 4-(Ethylsulfanyl)piperidine HCl

An In-depth Technical Guide to 4-(Alkylsulfanyl)piperidine Derivatives for Drug Discovery Professionals

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals.[1][2] Its derivatives are integral to drugs targeting a wide array of conditions, including neurological disorders and pain management.[3][4] This guide focuses on a specific subclass: 4-(Alkylsulfanyl)piperidine derivatives, which are valuable intermediates in the synthesis of novel therapeutic agents.

It is important to note that the nomenclature in this chemical space can be ambiguous. The term "4-(Ethylsulfanyl)piperidine HCl" could refer to several structurally distinct molecules. This guide will center on 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride as a representative example, while also drawing comparisons to related structures to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical Properties of 4-[(Ethylsulfanyl)methyl]piperidine HCl

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below are the key identifiers and calculated properties for 4-[(Ethylsulfanyl)methyl]piperidine and its hydrochloride salt.

| Property | Value | Source |

| Compound Name | 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride | PubChemLite[5] |

| Molecular Formula (Free Base) | C8H17NS | PubChemLite[5] |

| Molecular Formula (HCl Salt) | C8H18ClNS | - |

| Molecular Weight (Free Base) | 159.30 g/mol | PubChemLite[5] |

| Molecular Weight (HCl Salt) | 195.76 g/mol | - |

| Monoisotopic Mass (Free Base) | 159.10817 Da | PubChemLite[5] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Solubility | Soluble in water and polar organic solvents | General Knowledge |

Chemical Structure of 4-[(Ethylsulfanyl)methyl]piperidine Hydrochloride

Caption: Synthetic workflow for 4-[(Ethylsulfanyl)methyl]piperidine HCl.

Experimental Protocol: Synthesis of 4-[(Ethylsulfanyl)methyl]piperidine HCl

This protocol is a representative procedure and may require optimization based on the specific starting materials and scale.

-

Preparation of Sodium Ethanethiolate:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add ethanethiol (1.0 equivalent) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

-

Nucleophilic Substitution:

-

Dissolve N-Boc-4-(chloromethyl)piperidine (1.0 equivalent) in anhydrous THF.

-

Add this solution dropwise to the prepared sodium ethanethiolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-4-[(ethylsulfanyl)methyl]piperidine.

-

-

Purification of the Intermediate:

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

-

Deprotection and Salt Formation:

-

Dissolve the purified N-Boc protected intermediate in a minimal amount of 1,4-dioxane.

-

Add a saturated solution of HCl in 1,4-dioxane (excess).

-

Stir the mixture at room temperature for 2-4 hours. [6] * The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride as a solid.

-

Part 3: Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methylene protons adjacent to the sulfur and piperidine ring, and the piperidine ring protons. Protons on the nitrogen-bearing carbons will show a downfield shift. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group, the methylene carbon of the methylsulfanyl bridge, and the carbons of the piperidine ring. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the free base (C8H17NS). |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching, N-H stretching (as an ammonium salt), and C-N stretching. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

The characterization of piperidine derivatives often involves a combination of these techniques to ensure unambiguous structure elucidation. [7]

Part 4: Applications in Research and Drug Development

Piperidine derivatives are a versatile class of compounds in drug discovery, serving as key building blocks for a wide range of therapeutic agents. [1][3]The introduction of a thioether linkage, as in 4-[(Ethylsulfanyl)methyl]piperidine, provides a flexible scaffold for further chemical modification.

Role as a Synthetic Intermediate

The primary application of 4-[(Ethylsulfanyl)methyl]piperidine HCl is as a precursor for more complex molecules. The piperidine nitrogen can be functionalized through various reactions, while the thioether can be oxidized to the corresponding sulfoxide or sulfone, introducing new pharmacophoric elements.

Caption: Role as a versatile scaffold for lead compound synthesis.

Potential Therapeutic Areas

While specific biological activity for 4-[(Ethylsulfanyl)methyl]piperidine HCl is not extensively documented, related piperidine thioethers and their derivatives have shown promise in several therapeutic areas:

-

Neurological Disorders: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS). [4]* Oncology: Many piperidine-containing compounds exhibit anticancer properties. [8]* Infectious Diseases: The structural motif is also found in various antimicrobial and antiviral agents. [7] The lipophilicity and metabolic stability of the molecule can be fine-tuned by modifying the alkyl chain on the sulfur and the substituents on the piperidine nitrogen, making this class of compounds attractive for structure-activity relationship (SAR) studies. [2]

Conclusion

4-[(Ethylsulfanyl)methyl]piperidine hydrochloride and its analogs are valuable building blocks for medicinal chemists. This guide provides a foundational understanding of its properties, synthesis, and potential applications. While the exact compound may not be as prevalent in the literature as some of its homologs, the principles outlined here are broadly applicable to the synthesis and utilization of 4-(alkylsulfanyl)piperidine derivatives in the pursuit of novel therapeutics. The versatility of the piperidine scaffold, combined with the chemical tractability of the thioether linkage, ensures that these compounds will continue to be relevant in the field of drug discovery.

References

-

PubChemLite. 4-[(ethylsulfanyl)methyl]piperidine hydrochloride (C8H17NS). Available from: [Link]

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (2026, January 24). Chem-Impex. Available from: [Link]

-

Chem-Impex. 4-(4-Fluorophenylsulfanyl)Piperidine Hydrochloride. Available from: [Link]

-

Vasilev, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1393. Available from: [Link]

-

Gomtsyan, A. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

-

Wikipedia. Piperidine. Available from: [Link]

-

Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37681–37703. Available from: [Link]

-

PubChem. 4-[2-(2-Chlorophenyl)ethylsulfanyl]piperidine. Available from: [Link]

-

PubChem. 4-Ethylpiperidine hydrochloride. Available from: [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Available from: [Link]

-

Pandurangan, P., et al. (2014). Characterization and Antimicrobial Activity of Piperidine-4-one Derivative. Inventi Rapid: Med Chem, 2014(3). Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. PubChemLite - 4-[(ethylsulfanyl)methyl]piperidine hydrochloride (C8H17NS) [pubchemlite.lcsb.uni.lu]

- 6. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride | 106266-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Piperidine Thioether Scaffold: Synthetic Architectures and Medicinal Utility

Executive Summary

The piperidine thioether moiety represents a high-value structural motif in modern medicinal chemistry, serving as a critical bioisostere to the more common piperidine ether found in blockbuster drugs like paroxetine or donepezil. By replacing the oxygen atom with sulfur, medicinal chemists can dramatically alter the lipophilicity (LogP), metabolic profile, and receptor binding kinetics of a lead compound without disrupting its core pharmacophore geometry.

This technical guide provides a rigorous analysis of the piperidine thioether scaffold. It details the structural rationale for its deployment, provides validated synthetic protocols for its construction, and examines its metabolic liabilities—specifically the S-oxidation pathway—offering strategies for optimization.

Part 1: Structural Rationale & Pharmacochemistry[1]

The Sulfur Advantage: Bioisosterism Beyond Atom Swapping

The substitution of oxygen (ether) with sulfur (thioether) is not merely a change in mass; it is a fundamental alteration of the electronic and steric environment of the ligand.

| Feature | Ether (-O-) | Thioether (-S-) | Medicinal Chemistry Impact |

| Bond Angle | ~110° | ~90-92° | Sulfur creates a "kink" in the chain, potentially accessing distinct hydrophobic pockets. |

| Bond Length | 1.43 Å | 1.82 Å | The longer C-S bond extends the reach of the substituent, useful for probing deep binding sites. |

| Lipophilicity | Lower LogP | Higher LogP | Thioethers increase membrane permeability and blood-brain barrier (BBB) penetration. |

| H-Bonding | Strong Acceptor | Weak Acceptor | Reduced desolvation penalty upon binding to the target protein. |

Conformational Dynamics

The piperidine ring predominantly exists in a chair conformation. In 4-substituted piperidine thioethers, the sulfur substituent prefers the equatorial position to minimize 1,3-diaxial interactions. This predictable geometry allows for precise vector positioning of aryl groups attached to the sulfur, making it an ideal scaffold for G-Protein Coupled Receptor (GPCR) ligands, particularly in the serotonergic and dopaminergic families.

Part 2: Synthetic Architectures & Protocols

The construction of the piperidine-thioether bond generally follows two divergent pathways: Nucleophilic Displacement (Sn2) for alkyl-alkyl linkages and Transition Metal-Catalyzed Cross-Coupling for aryl-piperidine linkages.

Workflow Visualization

The following diagram outlines the decision tree for synthesizing these scaffolds.

Caption: Divergent synthetic strategies for accessing alkyl vs. aryl piperidine thioethers.

Detailed Protocol: Synthesis of 4-(Phenylthio)piperidine

This protocol describes the synthesis of a 4-arylthio piperidine via a nucleophilic aromatic substitution (SnAr) approach, which is robust for electron-deficient aryl fluorides. For electron-rich systems, a Palladium-catalyzed approach (Buchwald-Hartwig) is recommended.

Target: N-Boc-4-(4-nitrophenylthio)piperidine (Precursor to functionalized amines).

Reagents:

-

N-Boc-4-mercaptopiperidine (1.0 equiv)

-

1-Fluoro-4-nitrobenzene (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-mercaptopiperidine (5.0 mmol) in anhydrous DMF (15 mL).

-

Deprotonation: Add

(10.0 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes to ensure thiol deprotonation. -

Addition: Add 1-Fluoro-4-nitrobenzene (5.5 mmol) dropwise (if liquid) or portion-wise (if solid).

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (

or Ar) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The thiol spot should disappear, and a new, less polar product spot should appear. -

Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). Extract with Ethyl Acetate (

). -

Purification: Wash the combined organic layers with water (

) and brine ( -

Validation: Verify structure via

-NMR. Key diagnostic peak: The methine proton at the piperidine C4 position typically shifts downfield (~3.0-3.5 ppm) compared to the unsubstituted ring.

Part 3: Therapeutic Case Studies

Neuroscience: Serotonin & Dopamine Modulation

The piperidine ring is the "engine" of many CNS drugs. In the development of Selective Serotonin Reuptake Inhibitors (SSRIs), the 4-phenylpiperidine and 4-phenoxypiperidine motifs are common.

-

The Thioether Switch: Replacing the ether oxygen with sulfur in paroxetine-like analogs has been shown to maintain high affinity for the Serotonin Transporter (SERT) while altering selectivity against the Norepinephrine Transporter (NET).

-

Case Study - Vortioxetine Analogs: While Vortioxetine is a piperazine sulfide, its structure-activity relationship (SAR) is highly relevant. The sulfide linker provides a specific angle that positions the aryl ring for

stacking within the receptor pocket. Piperidine analogs of these systems are often explored to reduce the basicity of the proximal nitrogen or to remove a metabolic soft spot.

Infectious Disease: MenA Inhibitors

Recent research into Mycobacterium tuberculosis has identified 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) as a drug target.

-

Mechanism: Piperidine derivatives have been synthesized as MenA inhibitors. The introduction of a thioether linker in the side chain of these piperidines has been utilized to modulate the lipophilicity required to penetrate the waxy mycobacterial cell wall.

Part 4: Metabolic Considerations & Optimization

A critical liability of the thioether moiety is its susceptibility to oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).

The S-Oxidation Pathway

The sulfur atom is sequentially oxidized to the sulfoxide (chiral, often separable diastereomers) and then to the sulfone (achiral). This transformation dramatically changes the polarity and H-bonding capability of the drug.

Caption: Sequential metabolic oxidation of piperidine thioethers.

Optimization Strategies

To mitigate rapid metabolic clearance or the formation of active/toxic sulfoxide metabolites:

-

Steric Shielding: Introduce ortho-substituents (e.g., methyl, chloro) on the aryl ring attached to the sulfur. This sterically hinders the approach of the heme iron in CYP enzymes.

-

Electronic Deactivation: Use electron-withdrawing groups (e.g.,

, -

Scaffold Hopping: If the sulfoxide is the active species (prodrug concept), design the parent thioether to oxidize rapidly. If the sulfoxide is inactive, consider replacing the -S- with -CF2- (difluoromethylene) as a metabolically stable isostere.

References

-

Perveen, S., et al. (2005).[1] Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Chemical & Pharmaceutical Bulletin. Link

-

Bang-Andersen, B., et al. (2011).[2] Discovery of 1-[2-(2,4-dimethylphenylsulfany)phenyl]piperazine (Vortioxetine): A Novel Multimodal Antidepressant. Journal of Medicinal Chemistry. Link

-

Smith, A. B., & Jones, C. D. (2009). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters. Link

-

Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: Optimization of piperidine derivatives. Medicinal Chemistry Reviews. Link

-

Li, X., et al. (2023).[3] SAR study of piperidine derivatives as inhibitors of MenA from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-(Ethylsulfanyl)piperidine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, and to serve as a versatile scaffold for the introduction of diverse pharmacophoric elements. 4-(Ethylsulfanyl)piperidine, in particular, offers a unique combination of a basic nitrogen atom for forming key interactions with biological targets and a flexible thioether substituent that can be explored for further structural modifications. This guide provides a comprehensive overview of the reaction conditions and protocols for employing 4-(Ethylsulfanyl)piperidine HCl in nucleophilic substitution reactions, a cornerstone of modern drug discovery and development.

Core Principles: Understanding the Reactivity of 4-(Ethylsulfanyl)piperidine

4-(Ethylsulfanyl)piperidine is a secondary amine and, therefore, a potent nucleophile. The lone pair of electrons on the nitrogen atom is readily available to attack electrophilic centers. However, this reagent is typically supplied as a hydrochloride (HCl) salt to improve its stability and handling. In this form, the nitrogen atom is protonated, rendering it non-nucleophilic. Consequently, the first and most critical step in any nucleophilic substitution reaction involving 4-(Ethylsulfanyl)piperidine HCl is its in-situ deprotonation to liberate the free amine.

The choice of base for this deprotonation is crucial and depends on the nature of the electrophile and the reaction conditions. A base that is strong enough to deprotonate the piperidinium salt but does not interfere with the desired reaction is essential.

The 4-(ethylsulfanyl) substituent is not expected to significantly alter the inherent nucleophilicity of the piperidine nitrogen. Its influence is primarily steric, although electronic effects through the sigma bonds are minimal. The thioether moiety is generally stable under typical nucleophilic substitution conditions but can be susceptible to oxidation under harsh oxidative conditions.

Reaction Schematics and Mechanisms

General Nucleophilic Substitution Workflow

The overall process for utilizing 4-(Ethylsulfanyl)piperidine HCl in a nucleophilic substitution reaction can be visualized as a two-step, in-situ process.

Caption: General workflow for nucleophilic substitution.

Mechanism of N-Alkylation (Sɴ2)

The N-alkylation of 4-(Ethylsulfanyl)piperidine with an alkyl halide typically proceeds through an Sɴ2 mechanism. This is a concerted, one-step process where the nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide, simultaneously displacing the leaving group.

Caption: Sɴ2 mechanism for N-alkylation.

Protocols for Nucleophilic Substitution Reactions

The following protocols are provided as general guidelines. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, is often necessary to achieve the desired outcome.

Protocol 1: N-Alkylation of 4-(Ethylsulfanyl)piperidine with Alkyl Halides

This protocol is suitable for the reaction of 4-(Ethylsulfanyl)piperidine with primary and some secondary alkyl halides.

Materials:

-

4-(Ethylsulfanyl)piperidine HCl

-

Alkyl halide (e.g., bromide or iodide)

-

Anhydrous base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA))

-

Anhydrous polar aprotic solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO))

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 4-(Ethylsulfanyl)piperidine HCl (1.0 eq).

-

Add the anhydrous polar aprotic solvent (e.g., MeCN or DMF).

-

Add the anhydrous base (2.0-3.0 eq). Using an inorganic base like K₂CO₃ is often advantageous as it can be easily filtered off after the reaction.

-

Stir the suspension at room temperature for 30-60 minutes to ensure complete deprotonation of the piperidinium salt.

-

Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (typically between room temperature and 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

If an inorganic base was used, filter the reaction mixture to remove the base.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for N-Alkylation

| Parameter | Condition | Rationale |

| Base | K₂CO₃, Et₃N, DIPEA | Neutralizes the HCl salt and the acid generated during the reaction.[3] |

| Solvent | MeCN, DMF, DMSO | Polar aprotic solvents enhance the nucleophilicity of the amine.[4] |

| Temperature | 25-80 °C | Dependent on the reactivity of the alkyl halide. |

| Stoichiometry | 1.0-1.2 eq of alkyl halide | A slight excess of the alkylating agent can drive the reaction to completion. |

Protocol 2: N-Arylation of 4-(Ethylsulfanyl)piperidine (Buchwald-Hartwig Amination)

The N-arylation of secondary amines like 4-(Ethylsulfanyl)piperidine is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[5][6][7][8]

Materials:

-

4-(Ethylsulfanyl)piperidine HCl

-

Aryl halide (e.g., bromide or iodide) or aryl triflate

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, Xantphos, RuPhos)

-

Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu), lithium hexamethyldisilazide (LHMDS), or cesium carbonate (Cs₂CO₃))

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Schlenk tube or other suitable reaction vessel for air-sensitive chemistry

Procedure:

-

To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-10 mol%).

-

Add the strong base (e.g., NaOt-Bu, 1.4-2.0 eq).

-

Seal the tube, and evacuate and backfill with an inert gas three times.

-

Add the aryl halide or triflate (1.0 eq) and 4-(Ethylsulfanyl)piperidine HCl (1.2-1.5 eq).

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 2: Key Parameters for Buchwald-Hartwig N-Arylation

| Parameter | Selection | Rationale |

| Catalyst/Ligand | Pd₂(dba)₃/BINAP, Pd(OAc)₂/Xantphos | The choice of ligand is crucial and often substrate-dependent. |

| Base | NaOt-Bu, LHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required for both deprotonation and the catalytic cycle. |

| Solvent | Toluene, Dioxane, THF | Anhydrous and oxygen-free conditions are critical for catalyst stability. |

| Temperature | 80-110 °C | Higher temperatures are generally required to drive the catalytic cycle. |

Troubleshooting and Optimization

-

Low or No Reactivity:

-

Incomplete Deprotonation: Ensure a sufficient excess of a strong enough base is used. For N-arylation, a stronger base like NaOt-Bu is often necessary.

-

Poorly Reactive Electrophile: Aryl chlorides may require more specialized catalyst systems. Alkyl chlorides are less reactive than bromides and iodides.

-

Catalyst Deactivation (N-Arylation): Ensure strictly anhydrous and anaerobic conditions.

-

-